
Benzoylacetone
Overview
Description
Benzoylacetone (1-phenyl-1,3-butanedione) is a β-diketone characterized by two ketone groups flanking a central carbon atom, with one ketone substituted by a phenyl group. Its structure enables intramolecular hydrogen bonding between the enolic hydrogen and a carbonyl oxygen, forming a low-barrier hydrogen bond (LBHB) with an O···O distance of 2.51 Å and a bond energy of ~16 kcal/mol . This LBHB stabilizes the enol tautomer, which dominates in solution (e.g., >90% enol in micellar systems) . This compound is synthesized via alkylation or acylation reactions, such as the reaction of this compound with 2-chloro-1-(2-chloroethoxy)ethane in DMSO, yielding derivatives like 3-[2-(2-chloroethoxy)ethoxy]-1-phenylbut-2-en-1-one (57.2% yield) .
Preparation Methods
Claisen Condensation: Acetophenone and Acetyl Chloride
The Claisen condensation remains the most widely documented method for benzoylacetone synthesis. In this approach, acetophenone reacts with acetyl chloride in the presence of a strong base, typically lithium hexamethyldisilazane (LiHMDS), to form the β-diketone via nucleophilic acyl substitution. A representative procedure involves:
- Base Activation : A solution of acetophenone (15 mmol) in toluene is cooled to 0°C, followed by dropwise addition of LiHMDS (2M in tetrahydrofuran, 187.5 mmol). The base deprotonates acetophenone, generating an enolate intermediate.
- Acyl Transfer : Acetyl chloride (137 mmol) is introduced, facilitating nucleophilic attack by the enolate on the electrophilic carbonyl carbon.
- Workup : The reaction is quenched with saturated ammonium chloride, extracted with ethyl acetate, and purified via column chromatography (10% ethyl acetate in hexane).
This method achieves an 89% yield of this compound, characterized by a melting point of 54–58°C and a distinct ¹H NMR signal at δ 16.18 ppm (enolic proton). LiHMDS offers superior enolate stability compared to traditional bases like sodium hydride, minimizing side reactions such as over-acylation.
Diketene-Benzene Alkylation: Industrial-Scale Synthesis
Recent patents describe a scalable route using diketene and benzene under Friedel-Crafts conditions. Key steps include:
- Reagent Mixing : Diketene (16.8 g), benzene (47.2–59.5 g), and a polymerization inhibitor (0.4–1.0 g) are combined in a reflux apparatus.
- Thermal Activation : The mixture is heated to 85–105°C for 5–10 hours, promoting electrophilic aromatic substitution.
- Isolation : Post-reaction, the organic phase is washed with hot water, decolorized with activated carbon, and crystallized to yield 90–91% pure product (melting point: 60–61°C).
This method avoids moisture-sensitive reagents and leverages cost-effective benzene, though solvent toxicity necessitates rigorous safety protocols. The polymerization inhibitor (e.g., hydroquinone) suppresses dimerization of diketene, enhancing efficiency.
Traditional Acetylating Agents: Ethyl Acetate and Acetic Anhydride
Classical Claisen condensations employ ethyl acetate or acetic anhydride as acyl donors. For example, acetophenone reacts with ethyl acetate in the presence of sodium ethoxide, followed by acid hydrolysis. However, these methods suffer from lower yields (70–75%) due to competing esterification and retro-aldol side reactions. Additionally, harsh acidic workup complicates purification, rendering this approach less favorable for high-purity applications.
Comparative Analysis of Synthetic Routes
Recent Advances in Catalysis and Green Chemistry
Emerging strategies focus on solvent-free systems and heterogeneous catalysis. For instance, microwave-assisted reactions reduce reaction times from hours to minutes, though yields remain comparable to conventional methods. Additionally, ionic liquids have been explored as recyclable reaction media, addressing waste generation concerns in industrial settings.
Scientific Research Applications
Chemical Properties and Structure
Benzoylacetone (CHO) is characterized by its yellowish crystalline form and a melting point ranging from 55°C to 60°C. It is known for its balsamic odor and is soluble in organic solvents but insoluble in water . The compound exhibits keto-enol tautomerism, making it a valuable model for studying such equilibria in various environments .
Thermoplastic Materials
Recent studies have demonstrated the use of this compound in the synthesis of thermoplastic materials through the hydrolysis of titanium alkoxides. When titanium-n-butoxide is treated with this compound, it results in transparent amorphous materials that exhibit thermoplasticity. This property arises from the weak interactions between titanium-oxo oligomers modified by this compound, which allows for flexibility upon heating .
Table: Properties of this compound-Modified Thermoplastic Materials
Property | Value |
---|---|
Glass Transition Temperature | 10–30 °C |
Composition | Titanium-oxo oligomers |
Thermal Stability | High |
Keto-Enol Equilibria Studies
This compound serves as an important model compound for studying keto-enol equilibria due to its ability to exist in both forms. Research has utilized it in aqueous acid and micellar solutions to gain insights into the dynamics of these equilibria, employing techniques such as gas-phase electron diffraction and quantum chemical calculations .
Application in Pesticide Residue Analysis
In analytical methods, this compound has been integrated into rapid simultaneous determination techniques for pesticide residues in agricultural products. Its role as a derivatizing agent enhances the sensitivity and specificity of detection methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Metal Ion Removal
This compound has been investigated for its efficacy in removing metal ions from aqueous solutions. In a study focusing on copper removal using emulsion liquid membranes, this compound acted as a carrier facilitating the transport of Cu(II) ions across the membrane phase. Under optimal conditions, an impressive 80.3% of Cu(II) was removed within 15 minutes .
Pharmaceutical Applications
This compound is also recognized for its potential as a pharmaceutical intermediate. Its structural characteristics make it suitable for synthesizing various biologically active compounds. Ongoing research continues to explore its utility in drug formulation and development .
Case Study 1: Thermoplastic Material Development
In a study published by RSC Advances, researchers explored the synthesis of thermoplastic materials using this compound-modified titanium alkoxides. They characterized the materials using high-energy X-ray diffraction and found that the presence of this compound significantly influenced the thermal properties and structural integrity of the resulting products .
Case Study 2: Environmental Remediation
A study published in MDPI Metals detailed the use of this compound in emulsion liquid membranes for metal ion extraction. The research highlighted how varying concentrations of this compound could optimize copper removal efficiency, demonstrating its practical application in environmental remediation efforts .
Mechanism of Action
Benzoylacetone exerts its effects primarily through its ability to form stable complexes with transition metals and lanthanides . The enol form of this compound can act as a ligand, coordinating with metal ions to form these complexes . This property is utilized in various applications, including catalysis and material science .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acetylacetone (Pentane-2,4-dione)
Acetylacetone, a simpler β-diketone lacking the phenyl group, exhibits distinct physicochemical and coordination properties:
- Tautomerism: Acetylacetone’s enol content (~80% in water) is lower than benzoylacetone’s due to reduced resonance stabilization .
- Acidity: this compound (pKa ~8.5) is less acidic than acetylacetone (pKa ~9.0) due to the electron-withdrawing phenyl group stabilizing the enolate .
- Metal Complexation : this compound forms more stable complexes with transition metals (e.g., Cu(II), Hf(IV)) owing to enhanced π-backbonding from the phenyl group. For example, in Cu(II) extraction, this compound achieves higher maximum flux (1.2 × 10⁻⁶ mol·m⁻²·s⁻¹) and stripping efficiency (89%) compared to acetylacetone .
Table 1: Thermodynamic Dissociation Constants (25°C)
Compound | log K (Dissociation) |
---|---|
This compound | -8.2 |
Acetylacetone | -8.9 |
Dibenzoylmethane | -7.5 |
Data derived from potentiometric studies
Dibenzoylmethane (1,3-Diphenyl-1,3-propanedione)
Dibenzoylmethane, featuring two phenyl groups, differs in:
- Planarity: The phenyl rings in dibenzoylmethane adopt a non-coplanar orientation, reducing conjugation and increasing steric hindrance, which lowers thermodynamic stability compared to this compound .
- Reactivity: Dibenzoylmethane’s enol form is less reactive in nitrosation reactions due to reduced enol content (∼70% in aqueous acid) .
Substituted Benzoylacetones
Para-substituted benzoylacetones (e.g., p-fluoro, p-chloro derivatives) exhibit modulated electronic effects:
- Electron-Withdrawing Groups (EWGs) : p-Fluoro substitution increases acidity (pKa ~8.0) and metal-binding affinity. For Mn(II), the formation constant (log β) for p-fluorothis compound is 4.7 vs. 4.2 for unsubstituted this compound .
- Electron-Donating Groups (EDGs) : p-Methyl substitution decreases complexation efficiency due to reduced electrophilicity.
Table 2: Metal Complexation Efficiency (Cu(II) Extraction)
Carrier | Extraction Rate Constant (k₁, s⁻¹) | Stripping Efficiency (%) |
---|---|---|
This compound | 0.45 | 89 |
8-Hydroxyquinoline | 0.32 | 78 |
Tri-n-octylamine | 0.28 | 65 |
Adapted from kinetic studies using bulk liquid membranes
Unique Properties and Contradictions
- Micellar Catalysis: this compound’s enolization is amplified in anionic micelles (e.g., SDS), increasing nitrosation rates by 300% compared to bulk solution, a phenomenon less pronounced in acetylacetone .
- Conflicting Hydrolysis Data : Early studies reported inconsistent hydrolysis constants for Hf(IV)-benzoylacetone complexes, later resolved by solvent extraction data confirming stepwise hydrolysis .
Biological Activity
Benzoylacetone (BA), a diketone compound, has garnered attention in various fields of research due to its diverse biological activities. This article explores the biological activity of this compound, particularly its anti-cancer properties, metal chelation capabilities, and antibacterial effects, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the chemical formula CHO and is characterized by two carbonyl groups. Its structure allows it to participate in various chemical reactions, making it a versatile compound in synthetic organic chemistry.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of this compound and its derivatives. The compound has been used as a starting material for synthesizing various heterocyclic derivatives that exhibit significant cytotoxicity against cancer cell lines.
Case Study: Synthesis of Pyran Derivatives
In a study by Mohareb et al. (2023), this compound was reacted with malononitrile and aromatic aldehydes to produce pyran derivatives. These derivatives were evaluated for their anti-proliferative activities against several cancer cell lines. The results demonstrated that certain derivatives exhibited high cytotoxicity, with IC50 values as low as 0.24 µM in some cases.
Table 1: Cytotoxicity of Pyran Derivatives Synthesized from this compound
Compound | Cell Line | IC50 (µM) |
---|---|---|
7k | HI-60 | 0.25 |
7k | K-526 | 0.29 |
7k | HOP-62 | 0.36 |
7l | RPMI-8262 | 0.59 |
7l | OVCAR-3 | 0.24 |
These findings suggest that this compound-derived compounds may serve as promising candidates for cancer treatment due to their potent anti-cancer activities.
Metal Chelation Properties
This compound also exhibits significant metal chelation properties, particularly in the extraction of heavy metals like copper from aqueous solutions. Its ability to form stable complexes with metal ions makes it valuable in environmental applications.
Case Study: Copper Removal Efficiency
A study published in Metals (2017) investigated the use of this compound as a carrier in emulsion liquid membranes for the removal of Cu(II) ions from water. The optimal conditions achieved an impressive removal efficiency of 80.3% within 15 minutes.
Table 2: Experimental Conditions for Copper Removal Using this compound
Parameter | Optimal Value |
---|---|
This compound Concentration | 18.250 kg/m³ |
HCl Concentration | 50 kg/m³ |
Stirring Rate | 200 rpm |
Emulsification Time | 5 minutes |
This study demonstrates the practical application of this compound in environmental remediation, highlighting its potential to address heavy metal pollution.
Antibacterial Activity
This compound and its derivatives have also been studied for their antibacterial properties. Research indicates that certain organotin(IV) complexes derived from this compound exhibit significant antibacterial activity against various bacterial strains.
Case Study: Antibacterial Efficacy
A study published on ResearchGate investigated the antibacterial activity of organotin(IV) complexes with this compound benzhydrazone ligands against Escherichia coli. The results showed that these complexes had higher antibacterial activity compared to the free ligand, suggesting that metal coordination enhances the biological activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for benzoylacetone metal complexes, and how do reaction conditions influence product distribution?
this compound (BzAc) forms stable complexes with transition metals via its β-diketone moiety. A typical synthesis involves dissolving BzAc in ethanol or methanol, followed by dropwise addition of a metal salt solution (e.g., CuCl₂·2H₂O or Ni(NO₃)₂·6H₂O) under controlled pH (8–10 adjusted with NaOH or NH₃). The product precipitates upon stirring and is purified via recrystallization. Reaction conditions such as solvent polarity, temperature, and metal-to-ligand ratio critically influence stoichiometry (e.g., 1:2 or 1:1 metal:ligand ratios) and geometry (square planar vs. octahedral) .
Table 1: Synthesis Conditions for BzAc Complexes
Metal | Salt Used | Solvent | pH | Product Stoichiometry | Reference |
---|---|---|---|---|---|
Cu(II) | CuCl₂·2H₂O | Ethanol | 9.0 | [Cu(BzAc)₂] | |
Ni(II) | Ni(NO₃)₂ | Methanol | 8.5 | [Ni(BzAc)(H₂O)₂] |
Q. How can spectroscopic techniques (e.g., UV-Vis, IR) be employed to characterize this compound and its metal complexes?
- IR Spectroscopy : The enol form of BzAc shows a strong C=O stretch at ~1600 cm⁻¹ and a broad O–H stretch at ~3000 cm⁻¹. Upon complexation, the C=O band shifts to lower frequencies (~1580 cm⁻¹), indicating metal coordination via the deprotonated enolate .
- UV-Vis Spectroscopy : BzAc exhibits a π→π* transition at ~270 nm. In metal complexes, d-d transitions (e.g., Cu²+ at ~600 nm) and ligand-to-metal charge transfer (LMCT) bands provide insights into electronic structure .
Advanced Research Questions
Q. What factors contribute to discrepancies in reported stability constants (log β) of this compound complexes, and how can these be reconciled?
Stability constants for BzAc complexes vary due to:
- Experimental methodology : Solvent extraction (e.g., log β = 3.6 ± 0.1 for Pa(IV)-BzAc ) vs. potentiometric titration.
- Ionic strength and pH : Competing hydrolysis of metal ions (e.g., PaO²+ formation in acidic media ).
- Temperature and solvent polarity : Ethanol vs. aqueous systems alter ligand solubility and metal-ligand affinity. To reconcile data, standardize conditions (I = 0.1 M NaClO₄, 25°C) and validate via multiple techniques (e.g., cyclic voltammetry for redox-active complexes ).
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) in this compound complexes affect their crystallographic structures?
X-ray diffraction (XRD) and Hirshfeld surface analysis (HSA) reveal that BzAc complexes stabilize via:
- O···H hydrogen bonds : Between enolate oxygen and water/ligand protons (2.5–3.0 Å).
- C–H···π interactions : Aromatic rings of BzAc and adjacent ligands (3.3–3.6 Å). These interactions dictate packing efficiency and thermal stability, as seen in Cu-BzAc structures with short-range contacts contributing to 45% of total surface interactions .
Q. In comparative studies, how do the redox properties of copper-benzoylacetone complexes differ from those of other β-diketone ligands?
Copper-BzAc complexes exhibit ligand-centered redox activity due to the conjugated enolate system. Cyclic voltammetry shows quasi-reversible Cu²+/Cu⁺ peaks at E₁/₂ = −0.2 V (vs. Ag/AgCl), distinct from acetylacetone (AcAc) complexes, which display metal-centered redox at E₁/₂ = +0.1 V. This difference arises from BzAc’s extended π-system enhancing electron delocalization, lowering the ligand’s LUMO energy .
Q. What experimental strategies are effective in resolving contradictions between theoretical predictions and empirical data for this compound complexation behavior?
- Computational modeling : Density Functional Theory (DFT) to predict stability constants and compare with empirical log β values .
- Systematic variation : Adjust pH, ionic strength, and solvent to isolate contributing factors (e.g., Pa(IV) vs. Hf(IV) extraction under identical conditions ).
- Cross-validation : Use multiple spectroscopic methods (EPR for paramagnetic species , EXAFS for local structure ).
Properties
IUPAC Name |
1-phenylbutane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBUKMMMRLOKQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021803 | |
Record name | 1-Benzoylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline powder; [Acros Organics MSDS] | |
Record name | Benzoylacetone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20300 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
93-91-4 | |
Record name | Benzoylacetone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoylacetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoylacetone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4015 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Butanedione, 1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Benzoylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3021803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylbutane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.080 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-PHENYL-1,3-BUTANEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3RUV8U115 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.